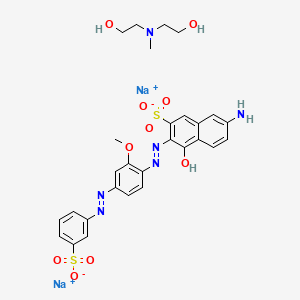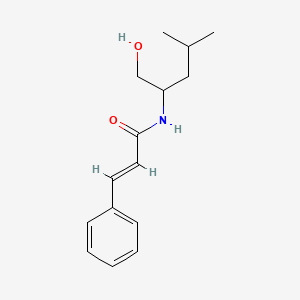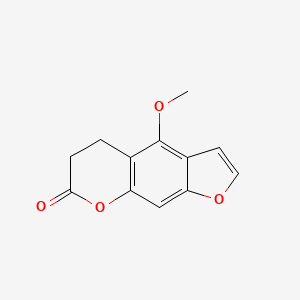
Dihydro-5-mop
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of dihydro-5-mop typically involves multicomponent reactions (MCRs), which are flexible experimental techniques that allow the creation of complex organic molecules by forming multiple carbon-carbon bonds in a single reaction . One common method involves the Knoevenagel condensation reaction followed by Michael addition, using L-proline as a catalyst . This approach is efficient and yields high-purity products suitable for further applications.
Chemical Reactions Analysis
Dihydro-5-mop undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Dihydro-5-mop has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . Additionally, this compound is used in the development of new pharmaceuticals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of dihydro-5-mop involves its interaction with specific molecular targets, such as poly [ADP-ribose] polymerase 1 (PARP1), which it inhibits . This inhibition leads to the modulation of various cellular pathways, including DNA repair and apoptosis. The compound’s effects are mediated through its binding to the active site of PARP1, preventing the enzyme from performing its normal functions .
Comparison with Similar Compounds
Dihydro-5-mop can be compared to other isoquinolone derivatives, such as 3,4-Dihydro-5-Methyl-Isoquinolinone and Dihydro Dehydro Coniferyl Alcohol . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and its ability to inhibit PARP1 . This makes it particularly valuable in research focused on DNA repair and cancer therapy.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers in chemistry, biology, medicine, and industry. As research continues, this compound may find even more applications and contribute to the development of new therapeutic agents and industrial processes.
Properties
CAS No. |
29050-61-1 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-methoxy-5,6-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H10O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h4-6H,2-3H2,1H3 |
InChI Key |
LILDZPWSRRMDTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1CCC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



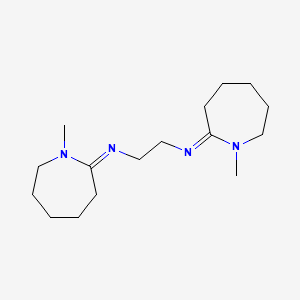

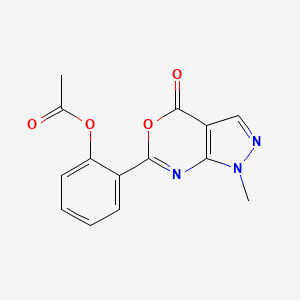

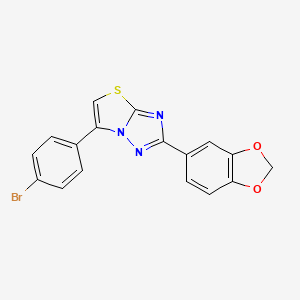
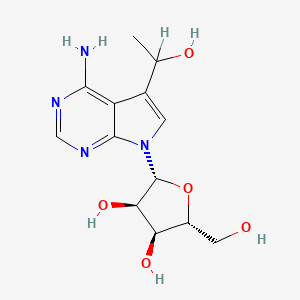
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)

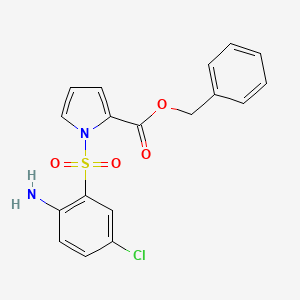

![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
